

Toxicological Profile and Safety Data of Methyl 2-furoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for **Methyl 2-furoate** (CAS No. 611-13-2). The information is compiled from regulatory assessments, peer-reviewed literature, and industry safety evaluations to support risk assessment and safety planning in research and development.

Executive Summary

Methyl 2-furoate is a flavoring agent and fragrance ingredient with moderate acute oral toxicity and low dermal toxicity. It is classified as a skin and eye irritant. Genotoxicity data indicates a positive result in a human cell-based assay at cytotoxic concentrations, but a standard bacterial reverse mutation assay (Ames test) was negative. There is insufficient data to assess carcinogenicity or reproductive toxicity directly, though systemic exposure levels from current uses are below the Threshold of Toxicological Concern (TTC) for these endpoints. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for **Methyl 2-furoate** and related substances.

Chemical and Physical Properties



Property	Value	Reference	
CAS Number	611-13-2	[1]	
Molecular Formula	С6Н6О3	[2]	
Molecular Weight	126.11 g/mol	[2]	
Synonyms	Methyl furan-2-carboxylate, Methyl pyromucate	[2]	
Physical Form	Colorless to pale yellow liquid	[1]	
Boiling Point	181 °C @ 760 mmHg	[2]	
Density	1.179 g/mL at 25 °C	[3]	
Solubility	Insoluble to slightly soluble in water; soluble in oils	[1][2]	

Toxicological Data Acute Toxicity

Methyl 2-furoate demonstrates moderate acute toxicity via the oral route and is considered harmful if it comes into contact with the skin.[3][4]

Endpoint	Species	Route	Value	Classificati on	Reference
LD ₅₀	Rat	Oral	300 mg/kg	Category 3 (Toxic if swallowed)	[4][5]
LD50	Rabbit	Dermal	> 1250 mg/kg	Category 4 (Harmful in contact with skin)	[3][4]
LDLo	Rat	Intraperitonea I	75 mg/kg	-	[4]



LD₅₀: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose

Skin and Eye Irritation & Sensitization

The substance is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][4][6] However, it is not considered a skin sensitizer at current use levels.[7]

Endpoint	Species/Test	Result	Classification	Reference
Skin Irritation	-	Irritating	Skin Irrit. 2	[3]
Eye Irritation	-	Causes serious eye irritation	Eye Irrit. 2	[3]
Respiratory Irritation	-	May cause respiratory irritation	STOT SE 3	[3]
Skin Sensitization	Human Maximization Test	No reactions observed at 6900 μg/cm²	Not a sensitizer at current use levels	[7]

Genotoxicity

Genotoxicity data is mixed. A human cell-based BlueScreen assay was positive for genotoxicity at the highest tested concentration, which also induced cytotoxicity.[7] However, a standard bacterial reverse mutation (Ames) test, conducted according to OECD Guideline 471, was negative.[7] Based on the weight of evidence, it is not considered a genotoxicity concern at current exposure levels.[7]

Assay	System	Metabolic Activation	Concentrati on	Result	Reference
BlueScreen Assay	Human Cells	With and Without	1261 μg/mL	Positive (with cytotoxicity)	[7]
Ames Test (OECD 471)	S. typhimurium & E. coli	With and Without	Up to 5000 μ g/plate	Negative	[7]



Reproductive and Developmental Toxicity

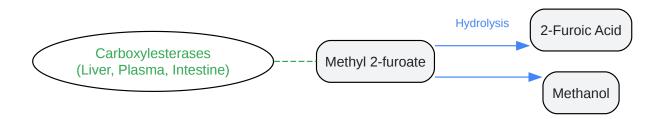
There are insufficient specific reproductive toxicity data available for **Methyl 2-furoate**.[7] However, the total systemic exposure from its use as a fragrance ingredient (0.16 μ g/kg/day) is significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class II substance (9 μ g/kg/day), indicating a low risk for this endpoint at current use levels.[7]

Carcinogenicity

No long-term carcinogenicity studies on **Methyl 2-furoate** were identified.

Metabolism

The primary metabolic pathway for **Methyl 2-furoate**, as a carboxylic acid ester, is anticipated to be hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and intestinal mucosa. This reaction would yield 2-furoic acid and methanol.



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Anticipated metabolic hydrolysis of **Methyl 2-furoate**.

Regulatory and Safety Assessments

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **Methyl 2-furoate** and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[2][8] A group ADI of 0-0.5 mg/kg bw was established for **Methyl 2-furoate** along with several other structurally related furan derivatives.[2][8]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological assays cited in this guide.



Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.[9]

- Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance.[2][9] If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form colonies on a minimal medium agar.
- Methodology:
 - Strains: A minimum of five bacterial strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA97a, to detect various types of mutations like frameshifts and base-pair substitutions.[2]
 - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.[4]
 - Procedure: Two methods are common: the plate incorporation and the pre-incubation method. In both, bacteria, the test substance at various concentrations, and (if required) the S9 mix are combined and ultimately plated on minimal agar.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies or a reproducible and significant increase at one or more concentrations.

Acute Dermal Irritation/Corrosion Test - OECD Guideline 404

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.



- Principle: The test substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control.
- Methodology:
 - Animal Model: The albino rabbit is the recommended species.
 - Application: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small patch of shaved skin (approx. 6 cm²).
 - Exposure: The test site is covered with a gauze patch for a 4-hour exposure period. After exposure, the residual substance is removed.
 - Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.
 - Scoring: Skin reactions are scored based on a standardized grading system. The substance is considered an irritant if responses persist to the end of the observation period.

Acute Eye Irritation/Corrosion Test - OECD Guideline 405

This test evaluates the potential of a substance to cause damage to the eye after a single application.[9]

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye
 of an animal, with the untreated eye serving as a control.
- Methodology:
 - Animal Model: The albino rabbit is the recommended species.
 - Procedure: A sequential testing strategy is used, starting with a single animal. If severe
 effects are noted, no further testing is done. If results are mild or equivocal, up to two
 additional animals may be used for confirmation.[9]

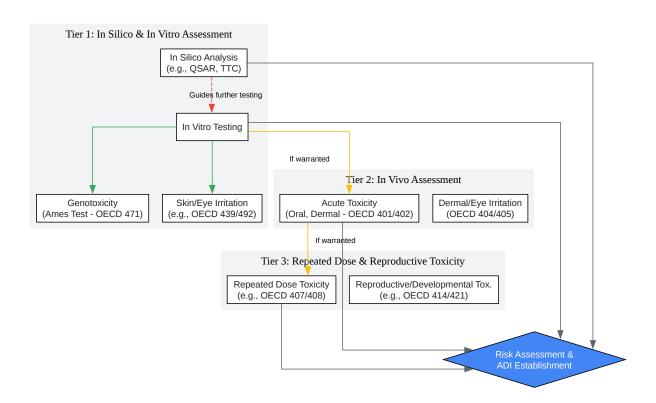


- Application: A single dose (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac.
- Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess reversibility.
- Pain Management: The guideline recommends the use of topical anesthetics and systemic analgesics to minimize animal distress.

Toxicological Assessment Workflow

The safety assessment of a chemical like **Methyl 2-furoate** typically follows a tiered approach, starting with computational and in vitro data before proceeding to in vivo studies, if necessary.





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